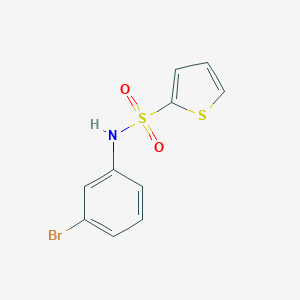
N-(3-bromophenyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)thiophene-2-sulfonamide, also known as BPTES, is a chemical compound that has gained significant attention in recent years due to its potential use in cancer treatment. BPTES is a selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.
Scientific Research Applications
N-(3-bromophenyl)thiophene-2-sulfonamide has been extensively studied for its potential use in cancer treatment. Glutaminase plays a critical role in cancer cell metabolism, and inhibition of this enzyme has been shown to induce cell death in cancer cells. N-(3-bromophenyl)thiophene-2-sulfonamide has been shown to be a selective inhibitor of glutaminase, making it a promising candidate for cancer therapy. N-(3-bromophenyl)thiophene-2-sulfonamide has been tested in preclinical models of various types of cancer, including breast, lung, and pancreatic cancer, and has shown promising results.
Mechanism of Action
N-(3-bromophenyl)thiophene-2-sulfonamide inhibits glutaminase by binding to the active site of the enzyme. Glutaminase catalyzes the conversion of glutamine to glutamate, which is then used by cancer cells to fuel their metabolism. By inhibiting glutaminase, N-(3-bromophenyl)thiophene-2-sulfonamide blocks this metabolic pathway and induces cell death in cancer cells.
Biochemical and Physiological Effects:
N-(3-bromophenyl)thiophene-2-sulfonamide has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. In preclinical studies, N-(3-bromophenyl)thiophene-2-sulfonamide has been shown to induce cell death in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. N-(3-bromophenyl)thiophene-2-sulfonamide has also been shown to modulate the immune response, suggesting that it may have potential as an immunotherapy agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-bromophenyl)thiophene-2-sulfonamide is its selectivity for cancer cells, which minimizes toxicity to normal cells. N-(3-bromophenyl)thiophene-2-sulfonamide has also been shown to be effective in preclinical models of various types of cancer. However, N-(3-bromophenyl)thiophene-2-sulfonamide has some limitations for lab experiments, including its low solubility in water and its instability in solution. These limitations can make it challenging to work with N-(3-bromophenyl)thiophene-2-sulfonamide in the lab.
Future Directions
There are several future directions for research on N-(3-bromophenyl)thiophene-2-sulfonamide. One area of focus is the development of more stable and soluble analogs of N-(3-bromophenyl)thiophene-2-sulfonamide that can be used in clinical settings. Another area of research is the identification of biomarkers that can predict response to N-(3-bromophenyl)thiophene-2-sulfonamide treatment. Additionally, further studies are needed to better understand the mechanism of action of N-(3-bromophenyl)thiophene-2-sulfonamide and its potential use in combination with other cancer therapies.
Conclusion:
N-(3-bromophenyl)thiophene-2-sulfonamide is a promising candidate for cancer therapy due to its selective inhibition of glutaminase, a critical enzyme in cancer cell metabolism. N-(3-bromophenyl)thiophene-2-sulfonamide has shown promising results in preclinical studies and has minimal toxicity to normal cells. However, there are some limitations to working with N-(3-bromophenyl)thiophene-2-sulfonamide in the lab, and further research is needed to fully understand its potential as a cancer therapy.
Synthesis Methods
N-(3-bromophenyl)thiophene-2-sulfonamide can be synthesized using a multi-step process that involves the reaction of 3-bromobenzenesulfonyl chloride with thiophene-2-amine in the presence of a base. The resulting intermediate is then reacted with ammonium hydroxide to form N-(3-bromophenyl)thiophene-2-sulfonamide. This synthesis method has been optimized to improve the yield and purity of N-(3-bromophenyl)thiophene-2-sulfonamide.
properties
Molecular Formula |
C10H8BrNO2S2 |
|---|---|
Molecular Weight |
318.2 g/mol |
IUPAC Name |
N-(3-bromophenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H8BrNO2S2/c11-8-3-1-4-9(7-8)12-16(13,14)10-5-2-6-15-10/h1-7,12H |
InChI Key |
AAZNSWQDBGBKMR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC=CS2 |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(5-Chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B229785.png)
![4-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B229786.png)
![4-{[(4-Tert-butylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B229787.png)
![3-[(2-Hydroxyphenyl)sulfamoyl]benzoic acid](/img/structure/B229789.png)
![6-(1-azepanylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B229790.png)
![4-[(2-Phenylethyl)sulfamoyl]benzoic acid](/img/structure/B229791.png)
![2-Hydroxy-5-(1-methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-benzoic acid](/img/structure/B229794.png)

![4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}butanoic acid](/img/structure/B229801.png)

![4-{[(4-Bromo-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B229803.png)
![N-[(4-methyl-1-naphthyl)sulfonyl]-beta-alanine](/img/structure/B229806.png)
![4-{[(4-Methyl-1-naphthyl)sulfonyl]amino}butanoic acid](/img/structure/B229807.png)